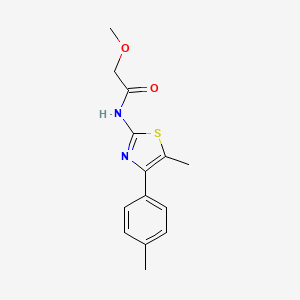

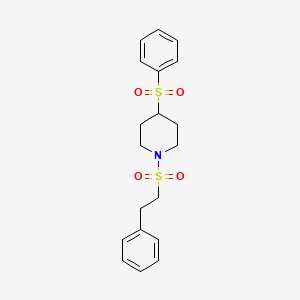

![molecular formula C6H10ClNO B2712406 7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride CAS No. 1314913-63-7](/img/structure/B2712406.png)

7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride is a chemical compound . It has been used in the synthesis of hyaluronated poly (exo-7-oxabicyclo [2.2.1]hept-5-en-2,3-dicarboxylic anhydride) brushes .

Synthesis Analysis

The synthesis of hyaluronated poly (exo-7-oxabicyclo [2.2.1]hept-5-en-2,3-dicarboxylic anhydride) brushes was realized in four successive steps :Applications De Recherche Scientifique

Chiral Resolution and Synthesis

The resolution of racemic 7-oxabicyclo[2.2.1]hept-5-en-2-one via cyclic aminals formation, demonstrating high yields and efficiency in producing enantiomeric ketones. This process allows for the recovery of chiral diamine, highlighting its utility in enantioselective synthesis (Forster et al., 1999).

Chemical Transformations and Reactions

The study on the Demjanov and Tiffeneau-Demjanov ring enlargements and the selective additions to soft electrophiles reveals insights into stereo- and regioselective additions, showcasing the compound's versatility in chemical transformations (Fattori et al., 1993).

Reactivity and Derivative Formation

Investigation into the reactivity of derivatives with different reactants leading to furan derivatives by diverse reaction paths, illustrates the compound's broad applicability in organic synthesis, confirming theoretical predictions about its homoconjugative effects (Arjona et al., 2001).

Synthetic Applications and Natural Product Synthesis

Efficient resolution of N-Boc-7-azabicyclo[2.2.1]hept-5-en-2-one illustrates its potential in formal syntheses of natural products like epibatidine and its enantiomer, indicating its importance in the synthesis of complex natural molecules (Moreno‐Vargas & Vogel, 2003).

Antimicrobial and Antioxidant Screening

Synthesis of novel 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their subsequent screening for antimicrobial and antioxidant activities demonstrate the compound's potential in medicinal chemistry and drug development (Dhanapal et al., 2013).

Mécanisme D'action

Target of Action

The exact target of “7-Oxabicyclo[22Similar compounds, such as 7-oxabicyclo[221]heptanes, have been found to have interesting biological activity .

Mode of Action

Without specific information on “7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride”, it’s difficult to describe its mode of action. Similar compounds are known to interact with their targets through various chemical reactions, such as the diels–alder reaction .

Biochemical Pathways

The biochemical pathways affected by “7-Oxabicyclo[22Similar compounds have been used in the synthesis of natural products and bioactive compounds .

Result of Action

The molecular and cellular effects of “7-Oxabicyclo[22Similar compounds have been found to have bioactive properties .

Propriétés

IUPAC Name |

7-oxabicyclo[2.2.1]hept-5-en-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c7-5-3-4-1-2-6(5)8-4;/h1-2,4-6H,3,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOIWTSRFYIVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC(C1N)O2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

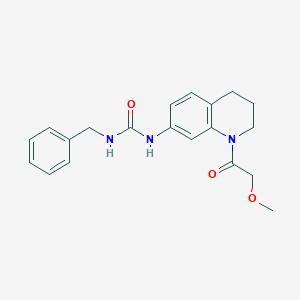

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2712336.png)

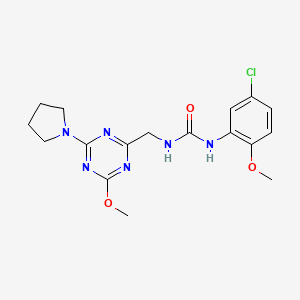

![Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2712337.png)

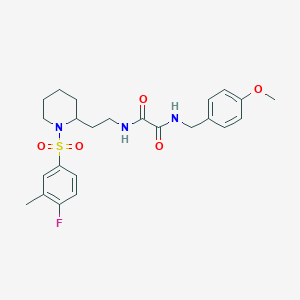

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide](/img/structure/B2712341.png)

![N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]prop-2-enamide](/img/structure/B2712345.png)